1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one
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Overview
Description
1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a fluorine atom at the 7-position and an ethanone group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine derivatives with suitable electrophiles under acidic conditions to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes the formation of the imidazo[1,2-a]pyridine core, followed by functional group modifications to introduce the fluorine atom and the ethanone group .
Chemical Reactions Analysis
Types of Reactions
1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents due to its potential biological activities.
Material Science: The compound is used in the design of novel materials with specific electronic properties.
Coordination Chemistry: It acts as a ligand in coordination complexes for catalysis and other applications.
Mechanism of Action
The mechanism of action of 1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can interact with various enzymes and receptors, modulating their activity. The fluorine atom enhances the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one: This compound has a similar structure but with a trifluoromethyl group instead of a single fluorine atom.
3-Fluoroimidazo[1,2-a]pyridin-2-yl-phosphonates: These compounds feature a phosphonate group and are synthesized through similar cyclization reactions.
Uniqueness
1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing new compounds with tailored biological and material properties .
Properties
Molecular Formula |
C9H7FN2O |
---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
1-(7-fluoroimidazo[1,2-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H7FN2O/c1-6(13)8-5-11-9-4-7(10)2-3-12(8)9/h2-5H,1H3 |
InChI Key |
CYOHHDZLETZQQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C2N1C=CC(=C2)F |
Origin of Product |
United States |
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